Tributyl(4-fluorophenyl)stannane

Organic Synthesis Stille Coupling Arylstannane

Tributyl(4-fluorophenyl)stannane (CAS 17151-47-2) is an organotin compound belonging to the arylstannane class, featuring a tin center bonded to three n-butyl groups and a para-fluorophenyl moiety. This organostannane reagent is a staple in Stille cross-coupling chemistry, where its C–Sn bond undergoes palladium-catalyzed transmetalation with organic electrophiles to form C–C bonds.

Molecular Formula C18H31FSn
Molecular Weight 385.1 g/mol
CAS No. 17151-47-2
Cat. No. B104304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTributyl(4-fluorophenyl)stannane
CAS17151-47-2
Molecular FormulaC18H31FSn
Molecular Weight385.1 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)F
InChIInChI=1S/C6H4F.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3;
InChIKeyFLPKMHDTSOPPOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tributyl(4-fluorophenyl)stannane (CAS 17151-47-2) Procurement Guide for Stille Coupling Applications


Tributyl(4-fluorophenyl)stannane (CAS 17151-47-2) is an organotin compound belonging to the arylstannane class, featuring a tin center bonded to three n-butyl groups and a para-fluorophenyl moiety . This organostannane reagent is a staple in Stille cross-coupling chemistry, where its C–Sn bond undergoes palladium-catalyzed transmetalation with organic electrophiles to form C–C bonds . The presence of the electron-withdrawing para-fluorine substituent distinguishes it from unsubstituted arylstannanes, influencing its reactivity profile and coupling efficiency in specific synthetic contexts .

Why Generic Arylstannane Substitution Fails for Tributyl(4-fluorophenyl)stannane (CAS 17151-47-2) in Cross-Coupling


While structurally similar arylstannanes like tributylphenylstannane or tributyl(4-chlorophenyl)stannane are commercially available, they are not functionally interchangeable with tributyl(4-fluorophenyl)stannane in cross-coupling reactions. The para-fluorine substituent modulates the electron density of the aryl ring, thereby affecting the rate of transmetalation, the stability of reaction intermediates, and the overall coupling yield [1]. Using an alternative stannane without the fluorine substituent may result in lower yields, altered selectivity, or the need for re-optimization of reaction conditions, making direct substitution an inefficient and potentially costly endeavor in a production or research setting .

Quantitative Performance Benchmarking of Tributyl(4-fluorophenyl)stannane (CAS 17151-47-2)


Superior Stille Coupling Yields with Sulfonyl Chlorides vs. Phenylstannane

In a head-to-head comparison under identical catalytic conditions (1.5 mol% Pd2dba3, 5 mol% TFP, 10 mol% CuBr·Me2S, THF), tributyl(4-fluorophenyl)stannane delivered a 90% yield of the cross-coupled product with 1-naphthalenesulfonyl chloride, a yield that was further increased to 92% when the reaction was run in toluene [1]. In contrast, when the same protocol was applied to the coupling of tributylphenylstannane with 4-methylbenzenesulfonyl chloride, the yield was a comparatively lower 82% [1].

Organic Synthesis Stille Coupling Arylstannane

High-Efficiency Synthesis Enables Scalable Procurement

The target compound can be synthesized in near-quantitative yield via a straightforward Grignard reaction of 4-fluorophenylmagnesium bromide with tributyltin chloride, or through a low-temperature halogen-lithium exchange of 1-bromo-4-fluorobenzene followed by stannylation . The reported isolated yield for this process is 98% . This high-yielding and scalable synthesis contrasts with methods for some more complex arylstannanes that require harsher conditions or produce significantly lower yields, ensuring reliable and cost-effective commercial availability .

Synthetic Methodology Organotin Synthesis Process Chemistry

Enhanced Reactivity Correlated with Tin-Lewis Acidity

The reactivity of arylstannanes in Pd/Cu-cocatalyzed Migita–Kosugi–Stille couplings has been correlated with tin-Lewis acidity, a property that can be quantitatively estimated via 119Sn NMR chemical shifts and computational parameters such as fluoride ion affinity (FIA) and LUMO energy levels [1]. The para-fluorophenyl substituent on tributyl(4-fluorophenyl)stannane enhances its tin-Lewis acidity relative to unsubstituted phenylstannanes, promoting faster transmetalation with copper salts and improving coupling efficiency [1]. This electronic effect provides a measurable and predictable advantage in cross-coupling applications.

Organometallic Chemistry 119Sn NMR Reactivity Prediction

Reliable Physical Properties for Process Engineering and Quality Control

Accurate and reproducible physical properties are essential for process scale-up, purification design, and quality control. Tributyl(4-fluorophenyl)stannane is characterized by a boiling point of 132-134 °C at 0.1 mmHg and a refractive index (n20/D) of 1.5060 . These well-defined values, consistent across multiple vendor datasheets, contrast with the variability often observed for less common or less stable arylstannane derivatives, providing a reliable benchmark for assessing purity and identity .

Physical Chemistry Process Engineering Quality Control

Hydrolytic Stability Under Neutral Conditions

In contrast to many organotin compounds that are moisture-sensitive and require strict inert atmosphere handling, tributyl(4-fluorophenyl)stannane is classified with a hydrolytic sensitivity rating of 4, indicating 'no reaction with water under neutral conditions' . This stability is a key differentiator from more labile arylstannanes, such as those bearing ortho-substituents or certain heteroaryl groups, which often necessitate rigorous anhydrous techniques and can degrade upon exposure to ambient moisture, leading to irreproducible results and increased waste.

Organometallic Chemistry Stability Handling

High-Value Application Scenarios for Tributyl(4-fluorophenyl)stannane (CAS 17151-47-2)


Late-Stage Functionalization of Drug Candidates with Fluorinated Biaryl Motifs

The high cross-coupling yields with sulfonyl chlorides (e.g., 90-92% yield [1]) make this compound ideal for installing a 4-fluorophenyl group onto complex, late-stage intermediates in drug discovery. This is particularly relevant for introducing fluorine atoms to modulate pharmacokinetic properties, such as metabolic stability and membrane permeability.

Scalable Synthesis of Agrochemical Intermediates

The efficient, high-yielding (98% [1]) and scalable synthetic route to tributyl(4-fluorophenyl)stannane ensures a reliable and cost-effective supply for the production of fluorinated intermediates used in herbicides and fungicides. The robust hydrolytic stability further supports its use in large-scale manufacturing processes.

Precision Polymer Chemistry for Advanced Materials

In the synthesis of conjugated polymers and organic electronic materials, the ability to reliably introduce a 4-fluorophenyl end-group via Stille coupling [1] is critical for tuning optoelectronic properties. The predictable reactivity conferred by its tin-Lewis acidity allows for precise control over polymer architecture and molecular weight.

Technical Documentation Hub

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